7-Amino-[1,6]naphthyridine-2-carboxylic acid
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Overview
Description
7-Amino-[1,6]naphthyridine-2-carboxylic acid is a nitrogen-containing heterocyclic compound. It belongs to the naphthyridine family, which is characterized by a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-[1,6]naphthyridine-2-carboxylic acid typically involves the formation of the naphthyridine core followed by functionalization. One efficient method includes the condensation of appropriate precursors followed by cyclization and decarboxylation. For instance, Han et al. reported an efficient method to synthesize substituted N-aryl-2-amino-1,6-naphthyridine analogues in excellent yields up to 96% .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 7-Amino-[1,6]naphthyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
7-Amino-[1,6]naphthyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Industry: Utilized in the development of diagnostic tools and in photophysical applications.
Mechanism of Action
The mechanism by which 7-Amino-[1,6]naphthyridine-2-carboxylic acid exerts its effects involves interaction with specific molecular targets. For instance, its anticancer activity is often linked to the inhibition of key enzymes involved in cell proliferation. The compound can bind to the active sites of these enzymes, blocking their activity and thereby inhibiting cancer cell growth. Additionally, its antimicrobial activity may involve disruption of microbial cell membranes or inhibition of essential microbial enzymes .
Comparison with Similar Compounds
1,8-Naphthyridine: Known for its diverse biological activities and applications in medicinal chemistry.
1,5-Naphthyridine: Exhibits significant importance in medicinal chemistry due to its variety of biological activities.
Uniqueness: 7-Amino-[1,6]naphthyridine-2-carboxylic acid is unique due to its specific functional groups, which confer distinct reactivity and biological activity. Its amino and carboxylic acid groups allow for versatile chemical modifications, making it a valuable scaffold in drug development .
Properties
IUPAC Name |
7-amino-1,6-naphthyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c10-8-3-7-5(4-11-8)1-2-6(12-7)9(13)14/h1-4H,(H2,10,11)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHCQRIUKQVWSRQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=CC(=NC=C21)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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